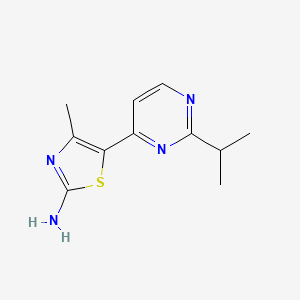
5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine
Descripción general
Descripción
The compound “5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine” is a complex organic molecule that contains a pyrimidine ring and a thiazole ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and thiazole rings in separate reactions, followed by their connection via a suitable functional group . The exact synthetic route would depend on the specific reagents and conditions used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The pyrimidine and thiazole rings are both aromatic and thus relatively stable, but they do contain a variety of functional groups that could potentially react under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As an organic compound containing nitrogen and sulfur, it would likely be soluble in many organic solvents. Its melting and boiling points, as well as other physical properties, would depend on the specifics of its structure and the presence of any functional groups .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine, as part of the pyrimidine derivatives, has been studied for its synthesis and potential antitumor activities. A study by Chu De-qing (2011) outlines the synthesis of similar compounds and indicates some of these derivatives exhibited observable antitumor activities.
Crystal Structure and DFT Studies
Research by Murugavel et al. (2014) investigates the crystal structure and Density Functional Theory (DFT) studies of a compound closely related to 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine. This study highlights the importance of molecular conformation and the potential for these structures in various biological activities.
Fungicidal Lead Compounds
A more recent study by Liu et al. (2023) focuses on the discovery of fungicidal lead compounds derived from pyrimidin-4-amine. These compounds, which include structures similar to 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine, demonstrate superior fungicidal activities and low toxicity to rats.
Synthesis of Isothiazolo Pyrimidines
The synthesis of isothiazolo pyrimidines, which are structurally related to 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine, was explored by Anderson and Hsiao (1975). This research provides insight into the chemical processes involved in creating such compounds, potentially useful in various applications.
Antibacterial Activity
A study conducted by Afrough et al. (2019) on the synthesis, characterization, and in vitro antibacterial evaluation of novel pyrimidin-4-yl derivatives suggests the potential of these compounds, including 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine, in antibacterial applications.
Lipo-Oxygenase Inhibition
Research on pyrimidin-4-yl derivatives for the inhibition of lipo-oxygenase is discussed in a study by Asghari et al. (2015). This demonstrates the potential therapeutic applications of such compounds in medical research.
Antiprion Activity
A study by Gallardo-Godoy et al. (2011) outlines the antiprion activity of 2-aminothiazoles, closely related to 5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine, highlighting the importance of these compounds in developing treatments for prion diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-5-(2-propan-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6(2)10-13-5-4-8(15-10)9-7(3)14-11(12)16-9/h4-6H,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOWEFWMMZIDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Isopropylpyrimidin-4-YL)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



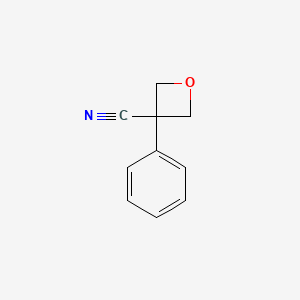



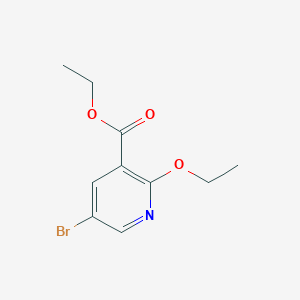
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
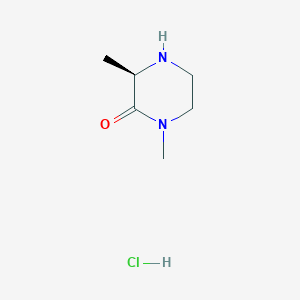
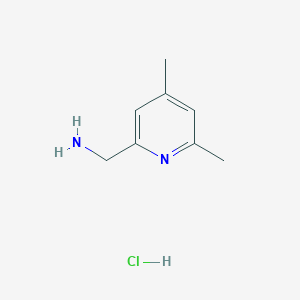

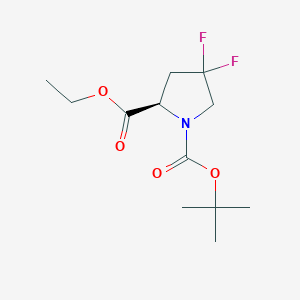
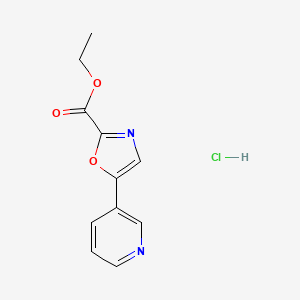

![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)